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molecular formula C8H11N3O3 B8586309 2-Pyrazineacetic acid, 5-(hydroxyamino)-, ethyl ester CAS No. 1374575-01-5

2-Pyrazineacetic acid, 5-(hydroxyamino)-, ethyl ester

Cat. No. B8586309
M. Wt: 197.19 g/mol
InChI Key: LQNVYRWTTGGLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A mixture of ethyl (5-nitropyrazin-2-yl)acetate (6.7 g, 31.7 mmol) and Pd/C (1 g, 10%) in 300 mL of EtOAc was stirred at room temperature under hydrogen baloon for 6 hours before filtration. The filtrate was concentrated to afford ethyl [5-(hydroxyamino)pyrazin-2-yl]acetate (incomplete reduction). 1H-NMR (400 MHz, CDCl3) δ ppm 8.35 (s, 1H), 8.05 (s, 1H), 4.17 (q, J=7.2 Hz, 2H), 3.75 (s, 2H), 1.24 (t, J=7.2 Hz, 3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1)([O-])=[O:2]>CCOC(C)=O.[Pd]>[OH:2][NH:1][C:4]1[N:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)CC(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen baloon for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ONC=1N=CC(=NC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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